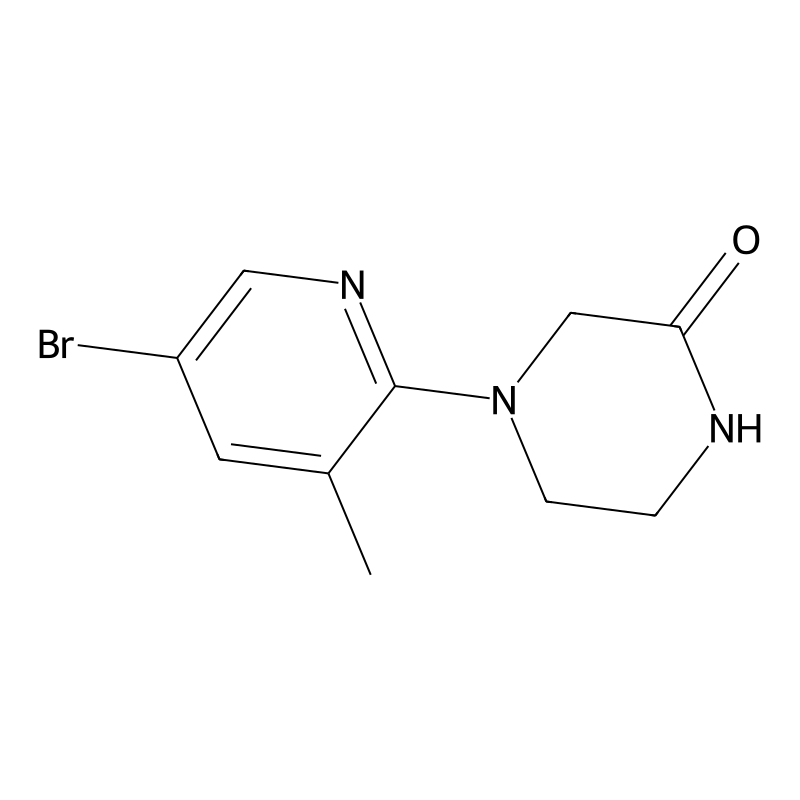

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: The compound could potentially be used in the synthesis of antidepressant molecules .

- Method: The synthesis of these molecules often involves metal-catalyzed reactions .

- Results: The development of novel antidepressants can lead to treatments with a quick onset, low side effects, and enhanced cognitive function .

- Application: The compound could be used in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives .

- Method: This involves a palladium-catalyzed one-pot reaction .

- Results: The synthesized pyridine derivatives could potentially serve as chiral dopants for liquid crystals .

- Application: The compound could be used as an intermediate in the synthesis of various pharmaceuticals .

- Method: This would depend on the specific pharmaceutical being synthesized .

- Results: The use of this compound as an intermediate could potentially streamline the synthesis process and improve the efficiency of pharmaceutical production .

Antidepressant Synthesis

Suzuki Cross-Coupling Reaction

Pharmaceutical Intermediates

- Application: The compound could potentially be used in the development of anti-thrombolytic agents .

- Method: This would involve synthesizing novel pyridine derivatives and testing their anti-thrombolytic activity .

- Results: In one study, a compound similar to “4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one” exhibited a high percentage lysis value against clot formation in human blood .

- Application: The compound could potentially be used to inhibit biofilm formation .

- Method: This would involve synthesizing novel pyridine derivatives and testing their biofilm inhibition activity .

- Results: In one study, a compound similar to “4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one” showed promising results in inhibiting biofilm formation .

- Application: The compound could potentially be used to study haemolytic activity .

- Method: This would involve synthesizing novel pyridine derivatives and testing their haemolytic activity .

- Results: In one study, a compound similar to “4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one” showed promising results in haemolytic activity studies .

Anti-thrombolytic Activity

Biofilm Inhibition

Haemolytic Activity

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a chemical compound characterized by its unique structure, which includes a piperazine ring and a brominated pyridine moiety. The molecular formula for this compound is C11H14BrN3O, with a molecular weight of approximately 270.13 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions.

- Oxidation and Reduction: The compound can undergo redox reactions, modifying its functional groups.

Common Reagents and Conditions- Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.

- Oxidation: Potassium permanganate or hydrogen peroxide can be utilized.

- Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

The biological activity of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one has been explored in various studies. It has shown potential as a therapeutic agent due to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Its structural features suggest it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one can be achieved through several methods:

- Palladium-Catalyzed Suzuki Cross-Coupling Reaction: This method involves reacting 5-bromo-3-methylpyridin-2-amine with arylboronic acids in the presence of a palladium catalyst.

- Direct Amination: The piperazine ring can be directly aminated using appropriate amines under controlled conditions.

Industrial Production

For industrial applications, large-scale synthesis may utilize continuous flow reactors and advanced purification methods to enhance yield and reduce costs. Optimized reaction conditions are crucial for maximizing efficiency during production .

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one has several applications:

- Medicinal Chemistry: It serves as a building block for developing potential therapeutic agents.

- Materials Science: Its electronic properties make it suitable for organic semiconductor development.

- Biological Studies: It is used to investigate biological pathways and molecular interactions, particularly in drug discovery .

The interaction studies involving 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one focus on its binding affinity to various receptors and enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. The compound's ability to modulate biological pathways makes it a valuable candidate for further research in pharmacology .

Several compounds share structural similarities with 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine | 885267-44-7 | 0.94 | Contains a methyl group on the piperazine |

| 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | 0.88 | Lacks the piperazine structure |

| 5-Bromo-1-ethylpyridin-2(1H)-one | 63785-87-5 | 0.85 | Ethyl substitution instead of methyl |

| 4-Bromo-1H-pyrrole-2-carboxamide | 196106-96-4 | 0.80 | Different heterocyclic structure |

| 3-Amino-5-bromopyridin-2(1H)-one | 98786-86-8 | 0.94 | Amino group instead of piperazine |

These compounds illustrate variations in substitution patterns and functional groups, contributing to different biological activities and applications while maintaining core structural similarities with 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one .